molecular formula C10H21NO5 B3325515 Methylamino-PEG3-acid CAS No. 2148295-95-6

Methylamino-PEG3-acid

Cat. No.: B3325515
CAS No.: 2148295-95-6
M. Wt: 235.28 g/mol
InChI Key: DYRIIPYCMYZWMV-UHFFFAOYSA-N
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Description

Methylamino-PEG3-acid is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in bioconjugation and chemical modification processes due to its unique bifunctional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methylamino-PEG3-acid typically involves the reaction of methylamine with polyethylene glycol derivativesThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methylamino-PEG3-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso compounds, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Methylamino-PEG3-acid functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell .

Comparison with Similar Compounds

Uniqueness: Methylamino-PEG3-acid stands out due to its optimal chain length, which provides a balance between flexibility and stability. This makes it particularly effective in forming stable and functional PROTACs, enhancing their ability to degrade target proteins efficiently .

Properties

IUPAC Name

3-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5/c1-11-3-5-15-7-9-16-8-6-14-4-2-10(12)13/h11H,2-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRIIPYCMYZWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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